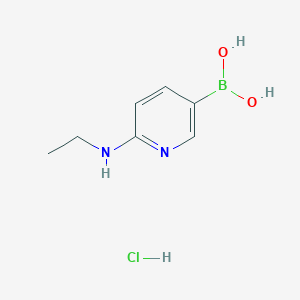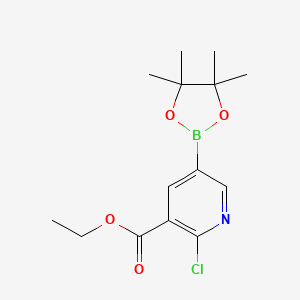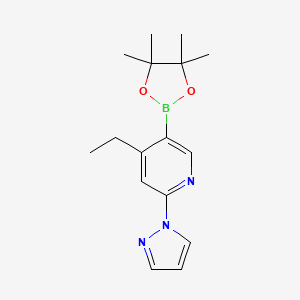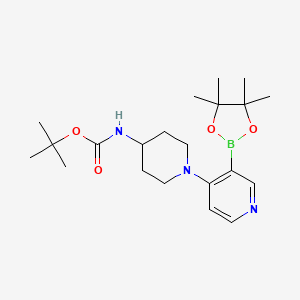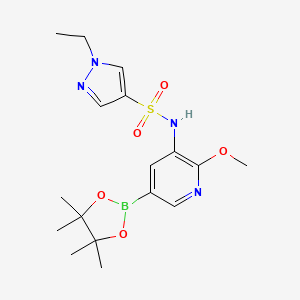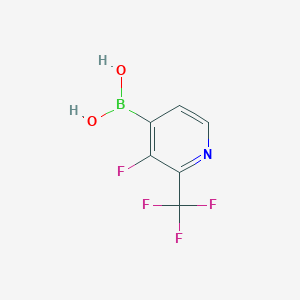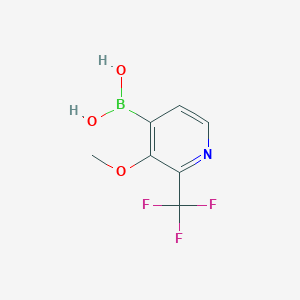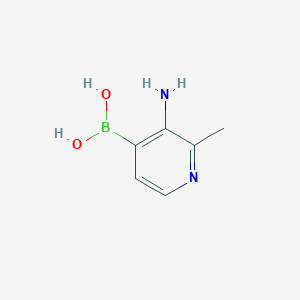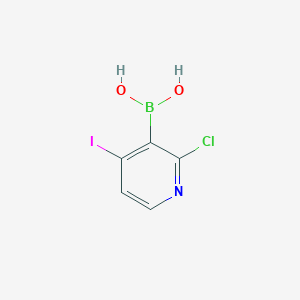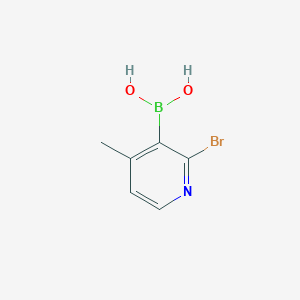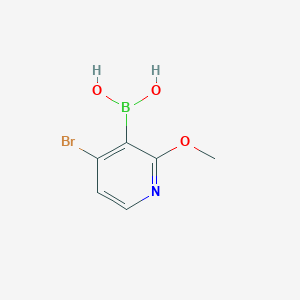
4-Bromo-2-methoxypyridine-3-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-methoxypyridine-3-boronic acid is an organoboron compound featuring a pyridine ring substituted with bromine, methoxy, and boronic acid groups. The presence of these functional groups makes it a versatile intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-amino-2-methoxypyridine with bromine in the presence of a suitable solvent and temperature control . The resulting 4-bromo-2-methoxypyridine is then subjected to boronation using a boronic acid reagent under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for 4-Bromo-2-methoxypyridine-3-boronic acid often involve large-scale bromination and boronation reactions. These processes are optimized for high yield and purity, employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent product quality .
化学反应分析
Types of Reactions
4-Bromo-2-methoxypyridine-3-boronic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (like toluene or ethanol) under mild conditions.
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base to facilitate the substitution.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Nucleophilic Substitution: The products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
科学研究应用
4-Bromo-2-methoxypyridine-3-boronic acid has numerous applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through coupling reactions.
Biology: The compound serves as a building block for bioactive molecules and probes for biological studies.
Medicine: It is utilized in the development of pharmaceutical intermediates and potential drug candidates.
作用机制
The mechanism of action of 4-Bromo-2-methoxypyridine-3-boronic acid primarily involves its role as a reagent in coupling reactions. The boronic acid group interacts with palladium catalysts to form palladium-boron complexes, which facilitate the transfer of organic groups to form new carbon-carbon bonds . This process is crucial in the synthesis of biaryl compounds and other complex molecules.
相似化合物的比较
Similar Compounds
4-Bromo-2-methoxypyridine: Lacks the boronic acid group, limiting its use in coupling reactions.
2-Methoxypyridine-3-boronic acid: Lacks the bromine atom, affecting its reactivity in substitution reactions.
4-Bromo-3-methoxypyridine-2-boronic acid: A positional isomer with different reactivity and applications.
Uniqueness
4-Bromo-2-methoxypyridine-3-boronic acid is unique due to the combination of bromine, methoxy, and boronic acid groups on the pyridine ring. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and various scientific research applications.
属性
IUPAC Name |
(4-bromo-2-methoxypyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BBrNO3/c1-12-6-5(7(10)11)4(8)2-3-9-6/h2-3,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZNRRMLPZCDET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1OC)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BBrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
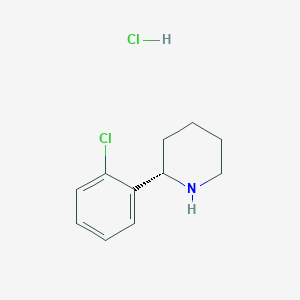
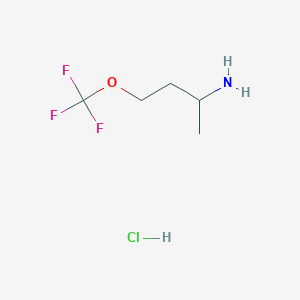
![[3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine](/img/structure/B6309980.png)

